1-Chloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene
Overview
Description
1-Chloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4ClF5O It is a derivative of benzene, characterized by the presence of chloro, difluoromethoxy, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the nitro group with the difluoromethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as the corresponding aniline derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include aniline derivatives and other reduced forms.
Scientific Research Applications
1-Chloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-chloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethoxy)benzene: Similar structure but lacks the difluoromethoxy group.
1-Chloro-2-(trifluoromethyl)benzene: Similar structure but lacks the difluoromethoxy group.
1-Chloro-4-(difluoromethoxy)benzene: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 1-Chloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-chloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWMNLVTBRITOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191776 | |
Record name | Benzene, 1-chloro-4-(difluoromethoxy)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-79-3 | |
Record name | Benzene, 1-chloro-4-(difluoromethoxy)-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-(difluoromethoxy)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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